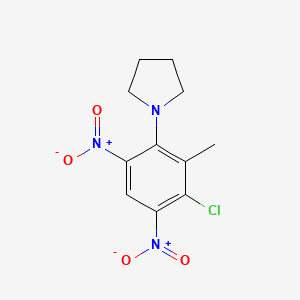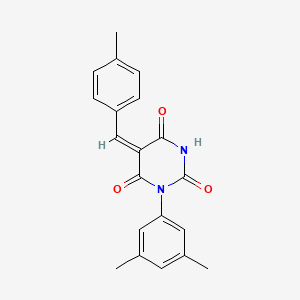![molecular formula C11H8N2O5S B11682550 (5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11682550.png)
(5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[(4-metoxil-3-nitrofenil)metilideno]-1,3-tiazolidina-2,4-diona es un compuesto orgánico sintético conocido por su estructura química única y sus posibles aplicaciones en diversos campos. Este compuesto presenta un núcleo de tiazolidina-2,4-diona, que es un anillo de cinco miembros que contiene átomos de azufre y nitrógeno. La presencia de un grupo metoxilo y un grupo nitro en el anillo fenilo aumenta aún más su reactividad química y su actividad biológica potencial.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5E)-5-[(4-metoxil-3-nitrofenil)metilideno]-1,3-tiazolidina-2,4-diona generalmente implica la condensación de 4-metoxil-3-nitrobenzaldehído con tiazolidina-2,4-diona. La reacción generalmente se lleva a cabo en presencia de una base, como hidróxido de sodio o carbonato de potasio, en un solvente adecuado como etanol o metanol. La mezcla de reacción se calienta bajo condiciones de reflujo para facilitar la formación del producto deseado.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría ampliar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para maximizar el rendimiento y la pureza. La producción industrial también puede implicar el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(5E)-5-[(4-metoxil-3-nitrofenil)metilideno]-1,3-tiazolidina-2,4-diona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino usando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Reducción: El compuesto se puede oxidar para formar los correspondientes sulfóxidos o sulfonas usando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Sustitución: El grupo metoxilo se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Gas hidrógeno, catalizador de paladio.
Sustitución: Hidróxido de sodio, carbonato de potasio.
Principales productos formados
Oxidación: Sulfóxidos, sulfonas.
Reducción: Derivados de amino.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor o modulador enzimático.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Mecanismo De Acción
El mecanismo de acción de (5E)-5-[(4-metoxil-3-nitrofenil)metilideno]-1,3-tiazolidina-2,4-diona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura única del compuesto le permite unirse a estos objetivos, potencialmente inhibiendo su actividad o modulando su función. Las vías exactas involucradas pueden variar dependiendo de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
(5E)-5-[(4-metoxifenil)metilideno]-1,3-tiazolidina-2,4-diona: Carece del grupo nitro, lo que puede afectar su reactividad y actividad biológica.
(5E)-5-[(4-nitrofenil)metilideno]-1,3-tiazolidina-2,4-diona: Carece del grupo metoxilo, lo que puede influir en su solubilidad e interacción con los objetivos moleculares.
Unicidad
La presencia de grupos metoxilo y nitro en (5E)-5-[(4-metoxil-3-nitrofenil)metilideno]-1,3-tiazolidina-2,4-diona lo hace único en comparación con compuestos similares. Estos grupos funcionales mejoran su reactividad química y su actividad biológica potencial, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C11H8N2O5S |
|---|---|
Peso molecular |
280.26 g/mol |
Nombre IUPAC |
(5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H8N2O5S/c1-18-8-3-2-6(4-7(8)13(16)17)5-9-10(14)12-11(15)19-9/h2-5H,1H3,(H,12,14,15)/b9-5+ |
Clave InChI |
INLWDVUOSLVTET-WEVVVXLNSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)S2)[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)S2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682469.png)
![N'-[(E)-(4-Tert-butylphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682477.png)
![Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11682489.png)
![2-Methoxyethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B11682491.png)

![3-acetyl-1-(3-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11682497.png)


![(5Z)-5-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682513.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682524.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11682531.png)
![ethyl 4-{5-[(E)-{4-oxo-2-thioxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B11682535.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682555.png)
![methyl (2Z)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682560.png)
